4-(N,N-Dimethylamino)benzenediazonium chloride

Catalog No.
S577357
CAS No.
100-04-9
M.F
C8H10ClN3
M. Wt
183.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(N,N-Dimethylamino)benzenediazonium chloride

CAS Number

100-04-9

Product Name

4-(N,N-Dimethylamino)benzenediazonium chloride

IUPAC Name

4-(dimethylamino)benzenediazonium;chloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

InChI

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

CCIAVEMREXZXAK-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]

Synonyms

4-dimethylaminobenzenediazonium chloride, 4-dimethylaminobenzenediazonium fluoroborate, 4-dimethylaminobenzenediazonium hexafluorophosphate (1-), 4-dimethylaminobenzenediazonium perchlorate, 4-dimethylaminobenzenediazonium sulfite (1:1), sodium salt, 4-dimethylaminobenzenediazonium trichlorozincate (1-), 4-dimethylaminobenzenediazonium, (T-4)-tetrachlorozincate (2-) (2:1), 4-N,N-dimethylaminobenzene diazonium chloride, DDFB, p-(n,N-dimethyl)aminobenzenediazonium fluoroborate, para-dimethylaminobenzene diazonium fluoroborate

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]

Description

The exact mass of the compound 4-(N,N-Dimethylamino)benzenediazonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(N,N-Dimethylamino)benzenediazonium chloride is an organic compound characterized by the molecular formula C₈H₁₀ClN₃. It belongs to the class of diazonium salts, which are known for their significant role in organic synthesis, particularly in the formation of azo compounds. This compound typically appears as a yellow crystalline solid and is recognized for its high reactivity and versatility in various

  • Substitution Reactions: The diazonium group can be replaced by various substituents, allowing for the formation of different derivatives.
  • Coupling Reactions: This compound is widely utilized in azo coupling reactions, where it reacts with phenols or aromatic amines to produce azo dyes, essential in the textile industry.
  • Reduction Reactions: The diazonium group can be reduced to yield corresponding aniline derivatives, further expanding its utility in organic synthesis.

The synthesis of 4-(N,N-Dimethylamino)benzenediazonium chloride typically involves the diazotization of 4-(N,N-dimethylamino)aniline. The process can be summarized as follows:

  • Reactants: 4-(N,N-dimethylamino)aniline is reacted with nitrous acid, generated from sodium nitrite and hydrochloric acid.
  • Conditions: This reaction is conducted at low temperatures (0-5°C) to prevent decomposition of the diazonium salt.

In industrial applications, this synthesis can be scaled up while maintaining controlled conditions to ensure high yield and purity .

4-(N,N-Dimethylamino)benzenediazonium chloride has diverse applications:

  • Dye Production: It serves as an intermediate in synthesizing azo dyes, which are crucial for coloring textiles and other materials.
  • Biochemical Assays: The compound is utilized for labeling biomolecules and studying enzyme mechanisms.
  • Industrial Uses: Beyond textiles, it finds applications in producing pigments and dyes for various industrial purposes .

Several compounds share structural similarities with 4-(N,N-Dimethylamino)benzenediazonium chloride, each exhibiting unique properties:

Compound NameStructural FeatureUnique Property
Benzenediazonium chlorideLacks dimethylamino groupLess reactive due to absence of electron-donating group
4-Methoxybenzenediazonium chlorideContains methoxy groupDifferent reactivity profile due to electron-donating effects
4-Nitrobenzenediazonium chlorideContains nitro groupSignificantly altered reactivity due to electron-withdrawing nature

The presence of the dimethylamino group in 4-(N,N-Dimethylamino)benzenediazonium chloride enhances its reactivity compared to these similar compounds, making it particularly useful in dye synthesis and other organic reactions .

Related CAS

24564-52-1 (Parent)

Other CAS

100-04-9

General Manufacturing Information

Benzenediazonium, 4-(dimethylamino)-, chloride (1:1): INACTIVE

Dates

Modify: 2024-02-18

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